![molecular formula C14H8FN3 B14402296 10-Fluoro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-33-6](/img/structure/B14402296.png)
10-Fluoro-7H-pyrimido[5,4-c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Fluoro-7H-pyrimido[5,4-c]carbazole is a chemical compound that belongs to the class of carbazole derivatives. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications . The addition of a fluorine atom to the pyrimido[5,4-c]carbazole structure enhances its chemical properties, making it a compound of interest in research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-7H-pyrimido[5,4-c]carbazole can be achieved through various synthetic routes. One common method involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
10-Fluoro-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction may produce reduced carbazole compounds.
Aplicaciones Científicas De Investigación
10-Fluoro-7H-pyrimido[5,4-c]carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 10-Fluoro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity to target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
10-Fluoro-7H-pyrimido[5,4-c]carbazole can be compared with other similar compounds, such as:
7H-Pyrimido[5,4-c]carbazole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
10-Chloro-7H-pyrimido[5,4-c]carbazole: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
10-Bromo-7H-pyrimido[5,4-c]carbazole:
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties and enhances its potential for various applications.
Propiedades
Número CAS |
88368-33-6 |
|---|---|
Fórmula molecular |
C14H8FN3 |
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
10-fluoro-7H-pyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C14H8FN3/c15-9-2-4-11-10(5-9)13-12(18-11)3-1-8-6-16-7-17-14(8)13/h1-7,18H |
Clave InChI |
BIAPHIQJLVAGRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C3=C(N2)C=CC4=CN=CN=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



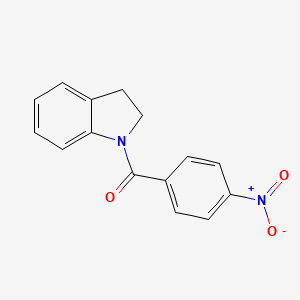
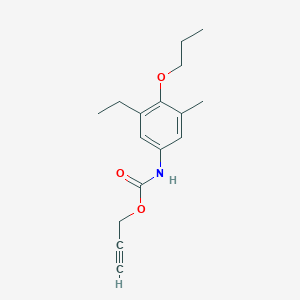
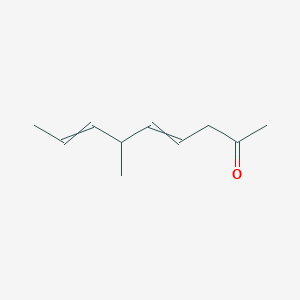
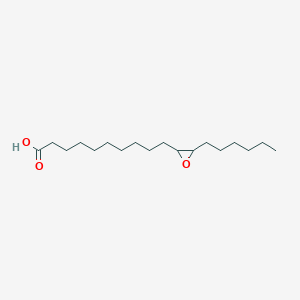
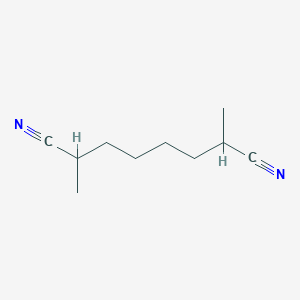

![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)

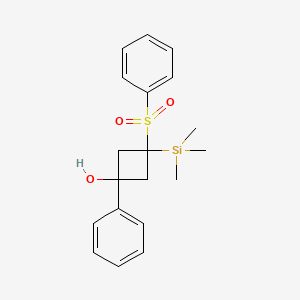


![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)

